1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea
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Overview
Description
1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea is an organic compound with the molecular formula C17H21N3O It is known for its unique structure, which includes a dimethylamino group and a dimethylphenyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea typically involves the reaction of 4-(dimethylamino)aniline with 3,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the urea backbone can form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert specific effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Dimethylamino)phenyl]-3-(4-methylphenyl)urea
- 1-[4-(Dimethylamino)phenyl]-3-(4-methoxyphenyl)urea
- 1-[4-(Dimethylamino)phenyl]-3-(4-chlorophenyl)urea
Uniqueness
1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea is unique due to the presence of both dimethylamino and dimethylphenyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21N3O |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea |
InChI |
InChI=1S/C17H21N3O/c1-12-5-6-15(11-13(12)2)19-17(21)18-14-7-9-16(10-8-14)20(3)4/h5-11H,1-4H3,(H2,18,19,21) |
InChI Key |
AFFCZMKFUDRSBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
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